2-Acetylbutyrolactone-3,3,4,4-d4
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Overview
Description
2-Acetylbutyrolactone-3,3,4,4-d4 is a deuterated derivative of 2-Acetylbutyrolactone. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula for this compound is C6H4D4O3, and it has a molecular weight of 132.15 g/mol. This compound is often used in various scientific research applications due to its unique properties.
Mechanism of Action
Target of Action
2-Acetylbutyrolactone-3,3,4,4-d4 is a derivative of γ-butyrolactone . It is primarily used as a precursor in organic synthesis . The primary targets of this compound are primary amines, which it identifies through chemical fluorescence .
Mode of Action
The carbonyl group of this compound readily reacts with amines to form Schiff bases . This reaction is frequently used to confirm the creation of amines during organic synthesis . Additionally, this compound can undergo a Japp‐Klingemann reaction to form fluorescent molecules with arylamines .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of several drugs, including risperidone, ritanserin, paliperidone, ocaperidone, seganserin, setoperone, metrenperone, pirenperone, and others . These drugs are involved in various biochemical pathways, indicating that this compound indirectly influences these pathways.
Result of Action
The primary result of the action of this compound is the formation of Schiff bases when it reacts with amines . This reaction is used to confirm the creation of amines during organic synthesis . Additionally, the compound can form fluorescent molecules with arylamines through the Japp‐Klingemann reaction , which can be used in various applications, including drug synthesis .
Biochemical Analysis
Biochemical Properties
It is known that the carbonyl group of 2-Acetylbutyrolactone readily reacts with amines to form Schiff bases . This property is frequently used to confirm the creation of amines during organic synthesis .
Molecular Mechanism
It is known to undergo a Japp‐Klingemann reaction to form fluorescent molecules with arylamines
Preparation Methods
2-Acetylbutyrolactone-3,3,4,4-d4 can be synthesized through several methods. One common method involves the condensation reaction between an ester of acetic acid, such as ethyl acetate, and butyrolactone in an alkaline solution . Another method includes reacting ethylene oxide with ethyl acetoacetate under alkaline conditions . Industrial production methods typically involve these synthetic routes but on a larger scale to meet the demand for research and industrial applications.
Chemical Reactions Analysis
2-Acetylbutyrolactone-3,3,4,4-d4 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The carbonyl group in this compound readily reacts with amines to form Schiff bases. Common reagents for these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate.
Scientific Research Applications
2-Acetylbutyrolactone-3,3,4,4-d4 is widely used in scientific research due to its unique properties:
Chemistry: It is used as a precursor in organic synthesis and to identify primary amines through chemical fluorescence.
Biology: The compound’s derivatives are used in spectrofluorimetry to study biological molecules.
Medicine: It is involved in the synthesis of various pharmaceutical compounds, including antipsychotic drugs like risperidone and paliperidone.
Industry: The compound is used in the production of specialty chemicals and as a standard in analytical chemistry.
Comparison with Similar Compounds
2-Acetylbutyrolactone-3,3,4,4-d4 is unique due to its deuterated nature, which provides distinct advantages in research applications. Similar compounds include:
2-Acetylbutyrolactone: The non-deuterated version, which has similar chemical properties but lacks the benefits of deuterium labeling.
2-Acetyl-γ-butyrolactone: Another derivative with similar applications in organic synthesis and fluorescence studies.
2-Oxo-3-acetyltetrahydrofuran: A structurally related compound used in similar research applications.
These compounds share similar chemical properties but differ in their specific applications and benefits, particularly in the context of deuterium labeling.
Properties
IUPAC Name |
3-acetyl-4,4,5,5-tetradeuteriooxolan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-4(7)5-2-3-9-6(5)8/h5H,2-3H2,1H3/i2D2,3D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQHDIHZSDEIFH-RRVWJQJTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCOC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(=O)OC1([2H])[2H])C(=O)C)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661770 |
Source
|
Record name | 3-Acetyl(4,4,5,5-~2~H_4_)oxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40661770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
476646-93-2 |
Source
|
Record name | 3-Acetyl(4,4,5,5-~2~H_4_)oxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40661770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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